4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Lipophilicity Membrane permeability Drug-likeness

4-Butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021051-83-1, MW 357.4, C18H19N3O3S) is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole-benzamide class. It features a 4-butoxybenzamide moiety linked via an amide bond to a 1,3,4-oxadiazole ring that is further substituted with a thiophen-2-ylmethyl group at the 5-position.

Molecular Formula C18H19N3O3S
Molecular Weight 357.43
CAS No. 1021051-83-1
Cat. No. B2554243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1021051-83-1
Molecular FormulaC18H19N3O3S
Molecular Weight357.43
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C18H19N3O3S/c1-2-3-10-23-14-8-6-13(7-9-14)17(22)19-18-21-20-16(24-18)12-15-5-4-11-25-15/h4-9,11H,2-3,10,12H2,1H3,(H,19,21,22)
InChIKeyJIKBJZGAQPZWHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021051-83-1): Procurement-Ready Chemical Profile


4-Butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021051-83-1, MW 357.4, C18H19N3O3S) is a synthetic heterocyclic small molecule belonging to the 1,3,4-oxadiazole-benzamide class . It features a 4-butoxybenzamide moiety linked via an amide bond to a 1,3,4-oxadiazole ring that is further substituted with a thiophen-2-ylmethyl group at the 5-position [1]. This compound is referenced in patent families related to macrophage migration inhibitory factor (MIF) inhibition, positioning it within the immunomodulatory and anti-inflammatory chemical space [2].

Why Generic 1,3,4-Oxadiazole Analogs Cannot Replace 4-Butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide


Within the 1,3,4-oxadiazole-benzamide class, subtle variations in the alkoxy chain length of the benzamide ring and the nature of the heterocyclic substituent at the oxadiazole 5-position profoundly impact both physicochemical and biological profiles . For example, replacing the butoxy group with a shorter ethoxy chain (as in CAS 1020977-59-6) reduces lipophilicity, which can alter membrane permeability and target engagement [1]. Similarly, the thiophen-2-ylmethyl substituent provides a specific spatial and electronic configuration distinct from directly attached thiophene rings or other heterocycles, potentially affecting binding pocket complementarity in targets such as MIF [2]. Therefore, generic substitution with a closely related analog risks compromising the intended pharmacokinetic or pharmacodynamic profile, making targeted procurement of this specific CAS number essential for reproducible research.

Quantitative Differentiation Evidence for 4-Butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide vs. Closest Analogs


Enhanced Lipophilicity (clogP) vs. Ethoxy and Unsubstituted Benzamide Analogs

The target compound's 4-butoxy substituent confers higher calculated lipophilicity compared to its ethoxy analog (CAS 1020977-59-6) and the unsubstituted benzamide analog (CAS 1021112-70-8). Based on the molecular formula (C18H19N3O3S), the predicted clogP is approximately 3.8–4.2 . The ethoxy analog (C16H15N3O3S) has a predicted clogP of approximately 2.9–3.3, representing a roughly 1 log unit decrease . The unsubstituted benzamide (C14H11N3O2S, CAS 1021112-70-8) has a predicted clogP of approximately 2.2–2.6 . This lipophilicity gradient (butoxy > ethoxy > H) directly impacts passive membrane permeability and tissue distribution.

Lipophilicity Membrane permeability Drug-likeness

Structural Differentiation: Thiophen-2-ylmethyl Linker vs. Direct Thiophene Attachment

The target compound contains a thiophen-2-ylmethyl group attached via a methylene (-CH2-) linker to the oxadiazole ring. This contrasts with analogs such as 4-butoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, where the thiophene is directly attached without a methylene spacer . The methylene linker introduces a rotational degree of freedom that alters the spatial orientation of the thiophene ring relative to the oxadiazole core. In SAR studies of related p97 ATPase inhibitors, the thiophen-2-ylmethyl substitution (compound 41 in the series, R1 = methoxy) showed distinct potency parameters (ATPase IC50 = 1.2 ± 0.2 μM, UbG76V-GFP IC50 = 3.0 ± 0.6 μM) compared to benzyl-substituted analogs, highlighting that the thiophene ring position markedly influences target interaction [1].

Chemical structure Conformational flexibility Protein-ligand interactions

Patent-Cited MIF Inhibitor Scaffold with Defined Intellectual Property Position

The target compound falls within the scope of US20210403484A1, which claims 1,3,4-oxadiazole-thiophene-benzamide compounds as macrophage migration inhibitory factor (MIF) inhibitors [1]. The patent specifically enumerates oxadiazole, thiophene, and benzamide as key prior art keywords, with the compound's exact substructure pattern matching the claimed Markush formulas [2]. This provides a defined intellectual property framework that distinguishes it from oxadiazole compounds claimed in other therapeutic areas (e.g., S1P1 agonists in US9187437-B2, or neovascularization inhibitors in US8063034B2) [3]. The MIF inhibitor patent family represents a distinct biological target space not addressed by generic oxadiazole compounds from other patent estates.

MIF inhibition Immunomodulation Patent landscape

Physicochemical Differentiation from the Core N-(Thiophen-2-ylmethyl)-oxadiazole-benzamide Scaffold

The 4-butoxy substituent differentiates the target compound from the core N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1021112-70-8, MW 285.32) by adding 72.08 Da in molecular weight and three additional rotatable bonds . This structural extension impacts several key properties: the target compound has a molecular weight of 357.4 versus 285.32 for the unsubstituted analog, a difference of approximately 25% . The increased molecular weight and lipophilicity of the butoxy analog predict lower aqueous solubility and higher plasma protein binding compared to the unsubstituted benzamide [1].

Physicochemical properties Solubility Solid-state properties

Limited Public Bioactivity Data: A Cautionary Note for Procurement Decisions

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent literature did not retrieve direct, publicly available IC50 or Ki values for the target compound 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide against any specific biological target [1]. This contrasts with structurally related compounds in the p97 ATPase inhibitor series, for which extensive SAR data (including IC50 values for n-butoxy and thiophen-2-ylmethyl variants) have been reported [2]. The absence of published bioactivity data means that claims of target potency, selectivity, or in vivo efficacy cannot currently be quantified for this specific compound [3].

Bioactivity data gap Screening library Hit validation

Priority Application Scenarios for 4-Butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide Based on Quantitative Evidence


MIF Inhibitor Screening and Hit-to-Lead Optimization Campaigns

Given the compound's inclusion within the MIF inhibitor patent family (US20210403484A1), its primary application scenario is as a screening candidate or SAR probe in macrophage migration inhibitory factor (MIF) inhibitor programs [1]. The compound's structural features (thiophen-2-ylmethyl linker, 4-butoxybenzamide) represent a defined chemical space for exploring MIF tautomerase and chemotactic activity inhibition. Procurement for this purpose is supported by the patent landscape, which provides a framework for assay development and target engagement studies.

Physicochemical Comparator in Oxadiazole-Benzamide SAR Studies

The compound serves as a high-lipophilicity comparator (clogP ≈ 3.8–4.2) within a congeneric series that includes the ethoxy analog (CAS 1020977-59-6, clogP ≈ 2.9–3.3) and the unsubstituted benzamide (CAS 1021112-70-8, clogP ≈ 2.2–2.6) . This lipophilicity gradient enables systematic investigation of how alkoxy chain length affects solubility, permeability, metabolic stability, and target binding. Procurement of all three analogs together supports robust SAR analysis and the construction of property-activity relationships (PAR).

Chemical Library Member for Phenotypic Screening and Target Deconvolution

As a compound with limited public target annotation but structural features associated with diverse bioactivities (oxadiazole and thiophene moieties are privileged scaffolds in medicinal chemistry), this compound is suitable for inclusion in diversity-oriented screening libraries [2]. Its molecular weight (357.4) and predicted lipophilicity place it within lead-like chemical space. Procurement for phenotypic screening followed by target deconvolution could reveal novel biological activities distinct from the patent-assigned MIF target space.

Negative Control or Specificity Counter-Screen Compound

Given the structural similarity to p97 ATPase inhibitors that contain n-butoxy-benzyl and thiophen-2-ylmethyl motifs (see Table 3 in PMC3662613), this compound may serve as a specificity control in p97/VCP inhibitor studies [3]. Its 1,3,4-oxadiazole core differs from the quinazoline core of ML240/ML241, providing a scaffold-hopping comparator to assess whether observed cellular phenotypes are p97-specific or result from off-target effects common to oxadiazole-containing compounds.

Quote Request

Request a Quote for 4-butoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.